5-chloro-3-(4-chlorobutyl)-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13Cl2N |
|---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
5-chloro-3-(4-chlorobutyl)-1H-indole |
InChI |
InChI=1S/C12H13Cl2N/c13-6-2-1-3-9-8-15-12-5-4-10(14)7-11(9)12/h4-5,7-8,15H,1-3,6H2 |
InChI Key |
SRTPSDCZLBCSCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCCCCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Chloro 3 4 Chlorobutyl 1h Indole and Its Structural Congeners
Strategies for Indole (B1671886) Ring Construction and Initial Functionalization
Classical Indole Synthesis Approaches and their Evolution for Substituted Indoles
Classical methods for indole synthesis have remained relevant for over a century due to their reliability and versatility. Continuous research has led to significant modifications, broadening their scope and improving their efficiency for preparing complex, substituted indoles.
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a robust and widely used method for constructing the indole ring. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comwikipedia.org The mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. A key mdpi.commdpi.com-sigmatropic rearrangement follows, leading to a di-imine intermediate that, after cyclization and elimination of ammonia (B1221849), yields the aromatic indole ring. byjus.comwikipedia.orgmdpi.com
The choice of acid catalyst is crucial and can range from Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid (PPA) to Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgmdpi.com The versatility of the Fischer synthesis allows for the preparation of a wide array of substituted indoles by varying the substituents on both the phenylhydrazine and the carbonyl component. For example, the synthesis of 5-chloro-7-azaindoles has been successfully achieved using a Fischer reaction in polyphosphoric acid. researchgate.net
Modern adaptations have further expanded the utility of this reaction. The Buchwald modification, for instance, utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate in situ. wikipedia.org This approach circumvents the often-limited availability or stability of substituted phenylhydrazines. chem-station.com
A practical application of the Fischer indole synthesis is seen in the preparation of 3-(4-chlorobutyl)-5-cyano-1H-indole, an important intermediate. In a patented method, 4-cyanophenylhydrazine hydrochloride is reacted with 1,1-dimethoxy-6-chlorohexane in a mixed solvent system of alcohol and water. This reaction proceeds through a Fischer indole ring-closing mechanism to furnish the desired product, demonstrating the method's applicability to creating both the indole core and introducing a functionalized C3-side chain simultaneously.
| Aspect | Description | Catalysts/Reagents | Key Intermediates |
| Reaction Type | Acid-catalyzed cyclization | Brønsted acids (HCl, H₂SO₄, PPA), Lewis acids (ZnCl₂, BF₃) | Arylhydrazone, Ene-hydrazine |
| Reactants | Phenylhydrazine and Aldehyde/Ketone | - | - |
| Key Step | mdpi.commdpi.com-sigmatropic rearrangement | - | Di-imine |
| Modern Variant | Buchwald Modification | Palladium catalyst | N-arylhydrazone (in situ) |
The Reissert indole synthesis provides an alternative route to the indole nucleus, starting from an o-nitrotoluene and diethyl oxalate. wikipedia.orgchemicalbook.com The reaction sequence begins with the condensation of the starting materials, typically facilitated by a base like potassium ethoxide, to form an ethyl o-nitrophenylpyruvate. wikipedia.orgderpharmachemica.com This intermediate then undergoes a reductive cyclization, historically using reagents like zinc in acetic acid or ferrous sulfate (B86663) and ammonia, to yield an indole-2-carboxylic acid. researchgate.net Subsequent heating of this acid induces decarboxylation to afford the final indole product. wikipedia.orgchemicalbook.com
While effective for certain substitution patterns on the benzene (B151609) ring, the Reissert synthesis is generally less versatile than the Fischer method for producing a wide range of substituted indoles, particularly those with complex C2 and C3 substituents. derpharmachemica.comresearchgate.net Its multistep nature and the often harsh conditions required for cyclization and decarboxylation can limit its application for substrates with sensitive functional groups. chemicalbook.com However, it remains a valuable tool in the synthetic chemist's arsenal, especially for preparing indole-2-carboxylic acids. derpharmachemica.com
| Step | Description | Typical Reagents |
| 1. Condensation | Base-catalyzed reaction of o-nitrotoluene with diethyl oxalate. | Potassium ethoxide |
| 2. Reductive Cyclization | Reduction of the nitro group followed by intramolecular cyclization. | Zinc/Acetic Acid, FeSO₄/NH₃ |
| 3. Decarboxylation | Removal of the C2-carboxylic acid group. | Heat |
Metal-Catalyzed Cyclization Reactions for Indole Formation
In recent decades, transition metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and novel pathways for ring construction. mdpi.combohrium.com Catalysts based on palladium, copper, rhodium, ruthenium, and gold have become central to modern synthetic strategies.
Palladium Catalysis: Palladium catalysts are extensively used for indole synthesis, often starting from o-haloanilines. nih.govnsf.govacs.org These methods include intramolecular Heck reactions and annulations with various coupling partners like ketones and aldehydes. nih.govthieme-connect.com For instance, a one-pot synthesis of indoles has been developed through the palladium-catalyzed annulation of ortho-haloanilines and aldehydes, providing a modular route to highly functionalized products. nih.gov
Copper Catalysis: Copper, being an inexpensive and abundant metal, offers a cost-effective alternative for indole synthesis. bohrium.com Copper-catalyzed methods often involve tandem reactions, such as an Ullmann-type C–N bond formation followed by an intramolecular cross-dehydrogenative coupling, to assemble multisubstituted indoles from simple aryl iodides and enamines. gaylordchemical.comacs.org
Rhodium and Ruthenium Catalysis: Rhodium(III) catalysts have been employed in the oxidative coupling of acetanilides and internal alkynes to produce highly functionalized indoles. acs.orgnih.gov Ruthenium-based catalysts can facilitate indole synthesis from anilines and epoxides, a process that is highly atom-efficient, producing only water and hydrogen as byproducts. nih.gov Ruthenium catalysts are also effective in C-H activation strategies for constructing the indole scaffold. mdpi.comacs.org
Gold Catalysis: Gold catalysts, known for their strong π-acidic character, are particularly effective in activating alkynes for cyclization. researchgate.net Gold-catalyzed syntheses of indoles often proceed via the intramolecular hydroamination or annulation of ortho-alkynyl anilines or related substrates. nih.govacs.org These reactions can lead to a diverse range of indole architectures, including those with fused ring systems. acs.orgacs.orgrsc.org
| Metal Catalyst | Typical Starting Materials | Reaction Type |
| Palladium (Pd) | o-Haloanilines, Aldehydes/Ketones | Annulation, Heck Reaction |
| Copper (Cu) | Aryl iodides, Enamines | Ullmann Coupling, C-H Activation |
| Rhodium (Rh) | Acetanilides, Alkynes | Oxidative Coupling, C-H Activation |
| Ruthenium (Ru) | Anilines, Epoxides, Alkynes | Dehydrogenative Annulation |
| Gold (Au) | o-Alkynyl anilines, Azido-alkynes | Alkyne Activation, Cycloisomerization |
C-H Activation and Functionalization Approaches for Indole Synthesis
Direct C-H activation has emerged as a powerful and atom-economical strategy for both the de novo synthesis of indoles and the functionalization of a pre-existing indole core. mdpi.com This approach avoids the need for pre-functionalized starting materials, such as haloarenes, thereby shortening synthetic sequences.
Transition metals like palladium, rhodium, and ruthenium are commonly used to catalyze C-H activation. mdpi.comnih.gov For instance, rhodium-catalyzed oxidative annulation of N-acetyl anilines with alkynes proceeds via an initial ortho-C-H activation of the aniline. acs.org Similarly, ruthenium catalysts can enable the synthesis of indoles through C-H activation pathways. mdpi.com
Beyond ring formation, C-H functionalization is a key tool for introducing substituents at specific positions of the indole ring. The C3 position of indole is inherently nucleophilic, making electrophilic substitution common. However, direct C3-alkylation can be challenging. acs.org Modern methods utilize transition metal catalysis or metal-free approaches to achieve this transformation. For example, a B(C₆F₅)₃-catalyzed system has been developed for the direct C3-alkylation of indoles using amine-based alkylating agents. acs.orgnih.gov Palladium-catalyzed C-H arylation at the C3 position with aryl ketones has also been demonstrated. rsc.org These methods provide direct access to C3-functionalized indoles, which are crucial intermediates for molecules like 5-chloro-3-(4-chlorobutyl)-1H-indole.
Regioselective Introduction of Halogen Substituents at the Indole Core
The introduction of halogen atoms onto the indole scaffold is a critical step in the synthesis of many pharmaceutical agents, as halogens can significantly modulate a molecule's physicochemical and biological properties. Achieving regioselectivity, particularly at the less reactive C4-C7 positions of the benzene ring, is a significant synthetic challenge.
For the synthesis of this compound, the selective introduction of a chlorine atom at the C5 position is required. This can be accomplished either by starting with a pre-halogenated precursor, such as 4-chloro-phenylhydrazine in a Fischer indole synthesis, or by direct halogenation of an indole intermediate.
Direct halogenation of the indole ring often occurs preferentially at the electron-rich C3 position. To achieve halogenation at other positions, directing group strategies or specific reagents are often necessary. For instance, enzymatic halogenation using a tryptophan 5-halogenase has been shown to selectively chlorinate the C5 position of tryptophan. nih.gov Chemical methods for regioselective C5-halogenation are also being developed. Recent research has demonstrated the direct iodination of indoles at the C5 position. researchgate.netrsc.org Copper-catalyzed methods have also shown promise for the functionalization of the C5 position. technologynetworks.comnih.gov While direct C5-chlorination can be challenging, the use of specific N-protecting groups or catalyst systems can influence the regiochemical outcome of electrophilic halogenation.
Synthesis of the 3-(4-chlorobutyl) Side Chain
The introduction of the 4-chlorobutyl side chain at the 3-position of the indole ring is another key synthetic challenge. This is typically achieved through a two-step process involving the attachment of a four-carbon chain followed by functional group manipulation.
The nucleophilic character of the C3 position of indole makes it susceptible to electrophilic attack. A common and effective method for introducing an alkyl chain at this position is through a Friedel-Crafts-type acylation reaction. chemicalbook.com This involves reacting the 5-chloroindole (B142107) with an appropriate acylating agent, such as 4-chlorobutyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride or zinc chloride. chemicalbook.comgoogle.com This reaction forms a 3-(4-chlorobutanoyl)-5-chloro-1H-indole intermediate.
Alternatively, direct alkylation of the indole nucleus at the C3 position can be challenging due to the potential for N-alkylation and polyalkylation. However, under specific conditions, direct C3-alkylation can be achieved. For instance, aza-alkylation at the C3 position can introduce an aminomethyl group, which could potentially be further modified. rsc.org Catalytic methods for the direct C3 alkylation of indoles using amine-based alkylating agents have also been developed. nih.gov
Following the acylation step, the ketone group of the 3-(4-chlorobutanoyl)-5-chloro-1H-indole intermediate must be reduced to a methylene (B1212753) group to yield the final 3-(4-chlorobutyl) side chain. Several carbonyl reduction methods are available for this transformation.
Classical methods for the complete reduction of a ketone to an alkane include the Wolff-Kishner and Clemmensen reductions. However, these methods often require harsh reaction conditions that may not be compatible with sensitive functional groups on the indole ring.
A more common and milder approach involves the use of hydride reducing agents. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group, they may also affect other functional groups. libretexts.org Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent but is generally not strong enough to reduce a ketone directly to an alkane in one step. libretexts.org Often, the ketone is first reduced to a secondary alcohol using NaBH₄, which is then converted to the alkane through a subsequent deoxygenation step.
A widely used method for the reduction of the acylindole intermediate is catalytic hydrogenation. libretexts.org This involves reacting the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). libretexts.org This method is often efficient and proceeds under relatively mild conditions. Another approach is to use a reducing agent like triethylsilane in the presence of a strong acid, such as trifluoroacetic acid.
| Method | Reagents | Conditions | Advantages/Disadvantages |
|---|---|---|---|
| Wolff-Kishner Reduction | Hydrazine (N₂H₄), strong base (e.g., KOH) | High temperatures | Effective for complete reduction, but harsh conditions. |
| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated HCl | Strongly acidic | Effective, but harsh acidic conditions. |
| Hydride Reduction (e.g., LiAlH₄) | LiAlH₄ followed by aqueous workup | Generally mild | Powerful reducing agent, may lack selectivity. libretexts.org |
| Catalytic Hydrogenation | H₂, Pd/C | Often mild | Clean and efficient, but may reduce other functional groups. libretexts.org |
| Triethylsilane Reduction | Et₃SiH, strong acid (e.g., TFA) | Generally mild | Effective for ionic hydrogenation. |
Convergent and Divergent Synthetic Routes for this compound Analogs
The synthesis of analogs of this compound is crucial for structure-activity relationship studies and the development of new therapeutic agents. Both convergent and divergent synthetic strategies can be employed to efficiently generate a library of related compounds.
A convergent synthesis would involve the separate synthesis of the halogenated indole core and the side chain, which are then coupled together in a later step. For example, a pre-formed 5-chloroindole derivative could be coupled with a reagent containing the 4-chlorobutyl moiety. This approach allows for flexibility in modifying both the indole nucleus and the side chain independently before the final coupling reaction.
A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of different final products. digitellinc.com In the context of this compound analogs, a key intermediate such as 5-chloro-3-(4-chlorobutanoyl)-1H-indole could be used as a branching point. The carbonyl group of this intermediate could be subjected to various reactions, such as Grignard additions to introduce different alkyl or aryl groups, or reductive amination to introduce various amine functionalities, leading to a diverse range of analogs. Similarly, the chlorine atom on the side chain could be displaced by various nucleophiles to generate further diversity. This strategy is particularly powerful in drug discovery for creating a library of compounds for screening. digitellinc.comnih.gov
Chemical Reactivity and Derivatization Strategies of 5 Chloro 3 4 Chlorobutyl 1h Indole
Reactivity of the Chloro Substituent at Position 5 (Aryl Halide Reactivity)
The chlorine atom at the C-5 position of the indole (B1671886) ring behaves as a typical aryl halide. This functionality opens up pathways for carbon-carbon and carbon-heteroatom bond formation, significantly expanding the molecular diversity accessible from the parent compound.
Nucleophilic aromatic substitution (SNAr) involves the replacement of a halide on an aromatic ring by a nucleophile. chemistrysteps.com The reaction typically proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org
For SNAr to occur, the aromatic ring usually requires strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate. chemistrysteps.comlibretexts.org The indole ring is inherently electron-rich, which generally disfavors SNAr. Therefore, replacing the 5-chloro substituent via a classical SNAr pathway would require harsh reaction conditions (high temperature and pressure) and very strong nucleophiles. The reaction is not a common strategy for functionalizing simple haloindoles unless additional activating groups are present on the ring.
A more versatile and widely used approach for the functionalization of the 5-chloro position is through transition metal-catalyzed cross-coupling reactions. researchgate.net Palladium-catalyzed reactions, in particular, are exceptionally powerful tools for forming new bonds at the aryl chloride site under relatively mild conditions. nih.gov These reactions have revolutionized the synthesis of complex aromatic and heterocyclic compounds. mdpi.comrsc.org
Key cross-coupling reactions applicable to the 5-chloro position include:
Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. It is widely used to introduce aryl or vinyl substituents. mdpi.com
Heck Coupling: This reaction forms a C-C bond by coupling the aryl chloride with an alkene, catalyzed by a palladium complex.
Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples the aryl chloride with a terminal alkyne, providing a direct route to arylalkynes. mdpi.com
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the aryl chloride with an amine (primary or secondary), enabling the synthesis of N-arylated indoles.
Stille Coupling: This reaction involves the coupling of the aryl halide with an organostannane reagent, catalyzed by palladium.
Table 2: Transition Metal-Catalyzed Reactions at the C-5 Position
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Product Class |
|---|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C | 5-Aryl/Vinyl Indole |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃) | C-C | 5-Alkenyl Indole |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C | 5-Alkynyl Indole |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP) | C-N | 5-Amino Indole |
| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | C-C | 5-Aryl/Alkyl Indole |
Reactivity of the 4-Chlorobutyl Side Chain (Alkyl Halide Reactivity)
The 4-chlorobutyl group at the C-3 position provides a third, distinct site for derivatization. The terminal primary alkyl chloride is susceptible to nucleophilic substitution, primarily through an SN2 mechanism. This allows for the introduction of a wide variety of functional groups at the end of the four-carbon chain.
The SN2 reaction involves a one-step process where an incoming nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion. This reaction is highly efficient for primary alkyl halides like the one present in 5-chloro-3-(4-chlorobutyl)-1H-indole. A broad range of nucleophiles can be employed to append new functionalities, making this a key step in the synthesis of pharmacologically relevant molecules, such as the antidepressant Vilazodone (B1662482), which is structurally related. researchgate.netgoogle.com
Common transformations of the 4-chlorobutyl side chain include:
Amination: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively.
Azide (B81097) Formation: Substitution with sodium azide (NaN₃) to yield an alkyl azide, which can be subsequently reduced to a primary amine or used in cycloaddition reactions.
Cyanation: Reaction with sodium or potassium cyanide to introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.
Ether Formation: Reaction with alkoxides (RO⁻) to form ethers.
Thioether Formation: Reaction with thiolates (RS⁻) to generate thioethers.
These transformations are fundamental in medicinal chemistry for modulating properties like solubility, basicity, and receptor-binding affinity.
Table 3: Nucleophilic Substitution Reactions on the 4-Chlorobutyl Side Chain
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Amine | Piperazine (B1678402) | Tertiary Amine |
| Azide | Sodium Azide (NaN₃) | Azide |
| Cyanide | Potassium Cyanide (KCN) | Nitrile |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol |
Intramolecular and Intermolecular Nucleophilic Substitution Reactions
The terminal chloride of the butyl chain in this compound serves as a prime electrophilic site for nucleophilic substitution reactions. These reactions can proceed through either an intramolecular or intermolecular fashion, depending on the nature of the nucleophile and the reaction conditions employed.
Intramolecular Nucleophilic Substitution:
Intramolecular cyclization can occur if a nucleophilic center is present within the indole moiety itself. The indole nitrogen (N-1) and the C-2 position are potential nucleophilic sites.
N-1 Cyclization: Under basic conditions, the indole nitrogen can be deprotonated to form an indolide anion. This anion can then act as an internal nucleophile, attacking the electrophilic carbon of the chlorobutyl chain to form a four-membered ring fused to the indole nucleus. This process would lead to the formation of a tetracyclic system containing a pyrrolo[1,2-a]indole core. The reaction is generally facilitated by a strong, non-nucleophilic base.
C-2 Cyclization: The C-2 position of the indole ring, while less nucleophilic than the deprotonated nitrogen, can also participate in intramolecular cyclization, particularly under conditions that enhance its nucleophilicity or activate the electrophile. This type of reaction would lead to the formation of a six-membered ring fused at the 2 and 3 positions of the indole, resulting in a γ-carboline derivative. This transformation is a type of intramolecular Friedel-Crafts alkylation.
| Cyclization Pathway | Product Type | Key Reaction Conditions |
| N-1 Attack | Pyrrolo[1,2-a]indole derivative | Strong, non-nucleophilic base (e.g., NaH, KHMDS) |
| C-2 Attack | γ-Carboline derivative | Lewis acid or Brønsted acid catalysis |
Intermolecular Nucleophilic Substitution:
The reaction of this compound with external nucleophiles is a more commonly documented transformation, particularly with amine nucleophiles. This reaction is a cornerstone in the synthesis of various biologically active compounds. A prominent example is the synthesis of analogues of the antidepressant Vilazodone, where the closely related 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is reacted with piperazine derivatives.
A variety of nucleophiles can be employed in these reactions, leading to a wide range of functionalized indole derivatives.
| Nucleophile | Product Class | Illustrative Example of Product |
| Primary Amines (R-NH₂) | 3-(4-Alkylaminobutyl)indoles | 5-chloro-3-(4-(methylamino)butyl)-1H-indole |
| Secondary Amines (R₂NH) | 3-(4-Dialkylaminobutyl)indoles | 5-chloro-3-(4-(diethylamino)butyl)-1H-indole |
| Azide (N₃⁻) | 3-(4-Azidobutyl)indoles | 3-(4-azidobutyl)-5-chloro-1H-indole |
| Cyanide (CN⁻) | 3-(4-Cyanobutyl)indoles | 5-chloro-3-(4-cyanobutyl)-1H-indole |
| Thiolates (RS⁻) | 3-(4-Alkylthiobutyl)indoles | 5-chloro-3-(4-(phenylthio)butyl)-1H-indole |
The efficiency of these intermolecular substitution reactions is often enhanced by the addition of a base to neutralize the HCl generated and by using a polar aprotic solvent. In some cases, the use of a catalyst, such as an iodide salt, can facilitate the reaction through in situ formation of the more reactive iodo-analogue (Finkelstein reaction).
Cyclization and Rearrangement Pathways involving the Butyl Chloride
Beyond simple nucleophilic substitutions, the 4-chlorobutyl side chain of this compound can be involved in more complex cyclization and rearrangement reactions, often initiated by the transformation of the terminal chloride.
One significant pathway involves the conversion of the chlorobutyl group into an aminobutyl group, which can then participate in a Pictet-Spengler reaction. This powerful ring-forming reaction is a cornerstone in the synthesis of many indole alkaloids and related heterocyclic systems.
The sequence would typically involve:
Nucleophilic Substitution: Reaction of this compound with an amine source, such as ammonia (B1221849) or a primary amine, to yield the corresponding 3-(4-aminobutyl)-5-chloro-1H-indole.
Pictet-Spengler Cyclization: Condensation of the resulting amine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution at the C-2 position of the indole. This reaction forms a new six-membered ring, leading to a tetracyclic tetrahydro-γ-carboline.
The general scheme for a Pictet-Spengler reaction starting from the amino derivative is as follows:
| Step | Reactants | Intermediate/Product | Key Conditions |
| 1. Amination | This compound, NH₃ | 3-(4-aminobutyl)-5-chloro-1H-indole | High pressure, polar solvent |
| 2. Cyclization | 3-(4-aminobutyl)-5-chloro-1H-indole, Aldehyde (RCHO) | Tetrahydro-γ-carboline derivative | Acid catalysis (e.g., TFA, HCl) |
Another potential pathway involves the intramolecular Friedel-Crafts acylation. If the terminal chloride is converted to a carboxylic acid or a related derivative (e.g., via a Grignard reaction followed by carboxylation, or through a nitrile intermediate followed by hydrolysis), subsequent activation and treatment with a Lewis acid could induce cyclization onto the indole ring. Depending on the regioselectivity of the indole nucleus, this could lead to cyclization at the C-2 or C-4 positions, forming a fused six- or seven-membered ring containing a ketone.
Rearrangement pathways for the 4-chlorobutyl chain itself are less common under typical nucleophilic substitution or cyclization conditions. However, under forcing conditions or in the presence of strong Lewis acids, carbocationic intermediates could potentially be formed, which might lead to hydride shifts and skeletal rearrangements, although such reactions are not well-documented for this specific substrate.
Advanced Spectroscopic and Structural Characterization Methodologies for Halogenated Indole Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 5-chloro-3-(4-chlorobutyl)-1H-indole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed to assemble the complete molecular structure.
The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for the indole (B1671886) core and the chlorobutyl side chain. The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically around 8.0-8.2 ppm. The aromatic protons of the 5-chloroindole (B142107) ring will show a characteristic splitting pattern. H-4, being adjacent to the electron-withdrawing chlorine atom, would likely be a doublet around 7.6 ppm. H-6 would appear as a doublet of doublets around 7.2 ppm, and H-7 as a doublet around 7.3 ppm. The H-2 proton on the pyrrole (B145914) ring is anticipated to be a singlet around 7.0-7.1 ppm. For the 4-chlorobutyl side chain, the methylene (B1212753) group attached to the C3 of the indole (C-1') would be a triplet around 2.8 ppm. The methylene group attached to the chlorine atom (C-4') would be a triplet around 3.6 ppm. The two central methylene groups (C-2' and C-3') would appear as multiplets in the range of 1.8-2.0 ppm. chemicalbook.com
The ¹³C NMR spectrum will complement the ¹H NMR data. The carbons of the indole ring are expected to resonate in the aromatic region (110-140 ppm). The carbon bearing the chlorine (C-5) would be shifted to around 125-128 ppm. The other aromatic carbons would have predictable shifts based on substitution patterns in similar indole derivatives. clockss.org The C-3 carbon, attached to the alkyl chain, would be found around 115 ppm. The carbons of the 4-chlorobutyl chain will appear in the aliphatic region. The C-1' carbon, attached to the indole ring, is predicted to be around 25-30 ppm. The C-4' carbon, bonded to the electronegative chlorine atom, would be the most downfield of the aliphatic carbons, likely in the 40-45 ppm range. libretexts.orgoregonstate.edu The C-2' and C-3' carbons are expected to resonate around 28-32 ppm.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-H | ~8.1 | br s |
| H-2 | ~7.1 | s |
| H-4 | ~7.6 | d |
| H-6 | ~7.2 | dd |
| H-7 | ~7.3 | d |
| H-1' | ~2.8 | t |
| H-2' | ~1.9 | m |
| H-3' | ~1.9 | m |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | ~122 |
| C-3 | ~115 |
| C-3a | ~128 |
| C-4 | ~121 |
| C-5 | ~126 |
| C-6 | ~120 |
| C-7 | ~112 |
| C-7a | ~134 |
| C-1' | ~27 |
| C-2' | ~30 |
| C-3' | ~30 |
Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.edu For this compound, COSY correlations are expected between the adjacent protons on the butyl chain: H-1' with H-2', H-2' with H-3', and H-3' with H-4'. In the aromatic region, correlations would be seen between H-6 and H-7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their attached protons. For example, the proton signal at ~2.8 ppm would correlate with the carbon signal at ~27 ppm, assigning them to H-1' and C-1', respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations would be expected from the H-2 proton to C-3 and C-3a. The protons of the C-1' methylene group would show correlations to C-2, C-3, and C-3a of the indole ring, confirming the attachment point of the butyl chain. Correlations would also be observed between the protons of the butyl chain and their neighboring carbons.
Predicted Key 2D NMR Correlations for this compound
| Experiment | Key Correlations |
|---|---|
| COSY | H-1'/H-2', H-2'/H-3', H-3'/H-4', H-6/H-7 |
| HSQC | N-H/N, H-2/C-2, H-4/C-4, H-6/C-6, H-7/C-7, H-1'/C-1', H-2'/C-2', H-3'/C-3', H-4'/C-4' |
| HMBC | H-2 to C-3, C-3a; H-1' to C-2, C-3, C-3a, C-2'; H-4' to C-2', C-3' |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (e.g., LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak (M⁺) would be observed, and due to the presence of a chlorine atom, an isotopic peak (M+2) with an intensity of approximately one-third of the M⁺ peak would also be present, which is characteristic of monochlorinated compounds. youtube.com
The fragmentation of this compound under electron impact (EI) or other ionization methods would likely proceed through several key pathways. A common fragmentation for 3-alkylindoles is the cleavage of the Cα-Cβ bond of the side chain, leading to the formation of a stable indolenium cation. scirp.org In this case, cleavage between C-1' and C-2' would result in a prominent fragment corresponding to the 5-chloro-3-methylenindolenium cation. Another likely fragmentation pathway involves the loss of the chlorobutyl side chain through cleavage of the bond between C-3 of the indole ring and C-1' of the side chain. Alpha-cleavage next to the chlorine atom on the butyl chain is also a possible fragmentation route. youtube.com
Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
|---|---|
| 234/236 | [M]⁺, Molecular ion |
| 164/166 | [M - C₄H₈Cl]⁺, Loss of the chlorobutyl radical |
| 149/151 | [M - C₄H₈Cl - CH₃]⁺, Subsequent loss of a methyl radical |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound would show several characteristic absorption bands. A sharp peak in the region of 3400-3500 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl chain would be observed in the range of 2850-2960 cm⁻¹. The C=C stretching vibrations of the aromatic indole ring would give rise to absorptions in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is typically found in the 1300-1400 cm⁻¹ range. The C-Cl stretching vibration of the 5-chloro substituent on the aromatic ring and the terminal chlorine on the butyl chain would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~3450 | N-H stretch (indole) |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch |
| ~1600-1450 | Aromatic C=C stretch |
| ~1400-1300 | C-N stretch |
X-ray Crystallography for Solid-State Structural Determination of Indole Derivatives
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.
While specific crystallographic data for this compound is not available, predictions can be made based on the known crystal structures of similar indole derivatives. mdpi.com It is likely that the compound would crystallize in a common crystal system such as monoclinic or orthorhombic. The indole ring itself would be essentially planar. The 4-chlorobutyl side chain would adopt a specific conformation to minimize steric strain.
Key structural parameters that would be determined include the bond lengths of the C-Cl bonds, the C-N bonds of the indole ring, and the various C-C bonds. Bond angles around the sp² hybridized carbons of the indole ring would be approximately 120°, while those around the sp³ hybridized carbons of the butyl chain would be close to the tetrahedral angle of 109.5°. Intermolecular interactions, such as hydrogen bonding involving the indole N-H group and potentially weak halogen bonding, would play a significant role in the crystal packing. rsc.org
Exploration of 5 Chloro 3 4 Chlorobutyl 1h Indole Derivatives in Chemical Biology and Analytical Research Applications
Development of Indole-Based Molecular Probes and Chemosensors
Indole-based compounds are well-regarded for their desirable photophysical characteristics, including strong fluorescence and adaptable electronic properties, which make them excellent candidates for the development of molecular probes and chemosensors. researchgate.net While extensive research has been conducted on the broader class of indole (B1671886) derivatives for these applications, specific studies focusing on 5-chloro-3-(4-chlorobutyl)-1H-indole as a primary fluorophore are not extensively documented in the current body of scientific literature. However, the principles governing indole-based sensors provide a framework for understanding the potential of this specific compound.
The core of an indole-based fluorescent sensor lies in the indole ring system, which can be functionalized to interact with specific analytes. This interaction leads to a detectable change in the fluorescence signal, such as quenching or enhancement. researchgate.net These sensors are designed with a recognition unit that selectively binds to the target ion or molecule, and a signaling unit (the indole fluorophore) that transduces this binding event into an optical signal. researchgate.net The introduction of substituents onto the indole ring, such as the 5-chloro group and the 3-(4-chlorobutyl) chain, can modulate the electronic properties and steric environment of the indole system, potentially influencing its selectivity and sensitivity as a sensor.
Indole derivatives have been successfully employed to detect a variety of metal ions, including Cu²⁺, Fe³⁺, Zn²⁺, and Hg²⁺, in controlled research environments. researchgate.net The sensing mechanism often involves chelation of the metal ion by donor atoms present in the sensor's structure, which perturbs the photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) processes of the fluorophore, resulting in a change in fluorescence. researchgate.net
Table 1: Examples of Metal Ions Detected by Indole-Based Fluorescent Sensors
| Target Analyte | Typical Sensing Mechanism | Reference |
| Cu²⁺ | Fluorescence Quenching | researchgate.net |
| Fe³⁺ | Fluorescence Quenching | researchgate.net |
| Zn²⁺ | Fluorescence Enhancement | researchgate.net |
| Hg²⁺ | Fluorescence Quenching/Enhancement | researchgate.net |
This table represents general findings for the broader class of indole derivatives.
The mechanism of recognition in indole-based sensors is dictated by the specific design of the receptor site. The binding event between the sensor and the analyte is often a highly specific interaction, such as coordination with a metal ion or hydrogen bonding with an anion. This interaction induces a conformational or electronic change in the sensor molecule. researchgate.net
Signal transduction, the process that converts this binding event into a measurable optical signal, is typically governed by photophysical processes. Common mechanisms include:
Photoinduced Electron Transfer (PET): In the absence of the analyte, the fluorescence of the indole fluorophore is quenched by an electron-rich moiety. Upon binding of the analyte, the electron transfer is inhibited, leading to a "turn-on" fluorescence response.
Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron-donating or -withdrawing properties of substituents on the indole ring, leading to a shift in the emission wavelength.
Chelation-Enhanced Fluorescence (CHEF): The rigidity of the sensor molecule is increased upon chelation with a metal ion, which reduces non-radiative decay pathways and enhances the fluorescence quantum yield. researchgate.net
While these mechanisms are well-established for a variety of indole derivatives, detailed mechanistic studies on sensors specifically derived from this compound are not prominently featured in the literature.
Role in Materials Science and Industrial Applications
The versatility of the indole ring extends to materials science, where its derivatives have been investigated for applications such as corrosion inhibition and as building blocks for novel polymers.
Indole derivatives have shown promise as corrosion inhibitors for various metals and alloys in acidic environments. electrochemsci.orgresearchgate.nethw.ac.uk Their effectiveness is generally attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. hw.ac.uk The adsorption process can involve both physisorption (electrostatic interactions) and chemisorption (covalent bond formation between the inhibitor and the metal). researchgate.net
A study on a 5-chloro-1H-indole-2,3-dione derivative demonstrated its efficacy as a corrosion inhibitor for mild steel in a 1M H₃PO₄ solution. researchgate.net The presence of heteroatoms (nitrogen and oxygen) and the aromatic ring in the indole structure are believed to play a crucial role in the adsorption process. The 5-chloro substituent can also influence the electronic density of the indole ring, potentially enhancing its interaction with the metal surface. researchgate.net Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance and elucidate the inhibition mechanism of these compounds. electrochemsci.orgresearchgate.net The results for the 5-chloro-1H-indole-2,3-dione derivative indicated that it acts as a mixed-type inhibitor, affecting both the anodic and cathodic reactions of the corrosion process. researchgate.net
Table 2: Corrosion Inhibition Efficiency of a 5-chloro-1H-indole-2,3-dione derivative
| Inhibitor Concentration (M) | Inhibition Efficiency (%) |
| 1 x 10⁻⁶ | 55 |
| 1 x 10⁻⁵ | 72 |
| 1 x 10⁻⁴ | 85 |
| 1 x 10⁻³ | 91 |
Data from a study on a 5-chloro-1H-indole-2,3-dione derivative in 1M H₃PO₄. researchgate.net
The indole nucleus, with its reactive N-H and C-H bonds, can serve as a monomer or a functional component in the synthesis of polymeric materials. While the general class of indole derivatives has been explored for the development of conducting polymers and other advanced materials, specific research detailing the use of this compound as a precursor for such materials is not widely available. The presence of the chlorobutyl chain, however, offers a reactive handle that could potentially be utilized for polymerization reactions, such as polycondensation or the synthesis of side-chain functionalized polymers.
Indole Derivatives as Key Building Blocks in the Synthesis of Complex Organic Molecules
One of the most significant applications of this compound and its close derivatives is in the field of synthetic organic chemistry, where they serve as crucial intermediates for the construction of more complex and often biologically active molecules.
A prominent example is the use of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, a closely related derivative, as a key intermediate in the synthesis of the antidepressant drug Vilazodone (B1662482). researchgate.nettandfonline.comresearchgate.net Vilazodone is a selective serotonin (B10506) reuptake inhibitor (SSRI) and a 5-HT₁A receptor partial agonist. tandfonline.com The synthesis of Vilazodone often involves the coupling of the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile intermediate with another key fragment, typically a piperazine-containing benzofuran (B130515) derivative. researchgate.netresearchgate.net
The synthesis of the 3-(4-chlorobutyl)-1H-indole-5-carbonitrile intermediate itself can be achieved through various synthetic routes, with the Fischer indole synthesis being a commonly employed method. tandfonline.com This involves the reaction of a substituted phenylhydrazine (B124118) with an appropriate aldehyde or ketone under acidic conditions. tandfonline.com Alternative and more efficient synthetic approaches for this key intermediate have also been developed to facilitate the scale-up production of Vilazodone. researchgate.nettandfonline.com The 4-chlorobutyl side chain at the 3-position of the indole is essential for the subsequent nucleophilic substitution reaction with the piperazine (B1678402) moiety to assemble the final drug molecule. researchgate.net
Table 3: Key Intermediates in the Synthesis of Vilazodone
| Intermediate | Structure | Role | Reference |
| 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | Indole fragment with a reactive chlorobutyl chain | Building block for the indole portion of Vilazodone | researchgate.nettandfonline.comresearchgate.net |
| 5-(piperazin-1-yl)benzofuran-2-carboxamide | Benzofuran-piperazine fragment | Coupling partner for the indole intermediate | researchgate.netresearchgate.net |
Future Research Directions and Emerging Trends in Halogenated Indole Chemistry
Development of Novel and Sustainable Synthetic Methodologies for Complex Halogenated Indoles
The synthesis of halogenated indoles, including precursors like 5-chloro-3-(4-chlorobutyl)-1H-indole, has traditionally relied on methods that can be harsh and environmentally taxing. Classical approaches such as the Fischer indole (B1671886) synthesis often require highly acidic conditions, while halogenations may use hazardous reagents. researchgate.net The future of this field lies in the development of novel and sustainable synthetic methodologies that offer greater efficiency, selectivity, and a reduced environmental footprint.
A significant trend is the move towards "green" halogenation techniques. One such promising method involves the use of an oxone-halide system, which generates reactive halogenating species in situ. researchgate.netresearchgate.net This approach is environmentally friendly as it avoids the need for stoichiometric halogenating agents and minimizes the production of toxic byproducts. researchgate.netresearchgate.net Another area of intense research is the direct C-H activation and functionalization of the indole ring. guidechem.com Transition-metal-catalyzed C-H activation provides an atom-economical way to introduce substituents, including halogens, at various positions on the indole scaffold with high regioselectivity, bypassing the need for pre-functionalized starting materials. guidechem.com
Furthermore, multicomponent reactions (MCRs) are gaining traction for the de novo assembly of complex indole cores in a single step from simple precursors. researchgate.net These reactions are inherently efficient and can be designed to incorporate halogenated building blocks, providing rapid access to a diverse library of halogenated indoles under mild and benign conditions. researchgate.net The development of these sustainable methods will be crucial for the large-scale and environmentally responsible production of complex molecules like this compound and its derivatives.
Table 1: Comparison of Traditional vs. Emerging Synthetic Methodologies for Halogenated Indoles
| Feature | Traditional Methods (e.g., Fischer, Classical Halogenation) | Emerging Sustainable Methods |
| Reagents | Often require harsh acids, stoichiometric and hazardous halogenating agents. | Utilizes greener reagents like oxone-halide salts, catalytic systems. researchgate.netresearchgate.net |
| Conditions | High temperatures, strongly acidic or basic conditions. researchgate.net | Mild reaction conditions, often at ambient temperature. researchgate.net |
| Atom Economy | Can be low, with significant byproduct formation. | High, especially in C-H activation and MCRs. researchgate.netguidechem.com |
| Selectivity | Regioselectivity can be poor, leading to isomeric mixtures. | High catalyst-controlled regioselectivity. guidechem.com |
| Environmental Impact | Generates significant hazardous waste. | Minimal waste generation, use of safer solvents like water. researchgate.netnih.gov |
Integration of Advanced Computational Approaches for Predictive Design and Reaction Optimization
Advanced computational chemistry is revolutionizing the way halogenated indoles are designed and synthesized. In silico techniques are increasingly integrated into the research pipeline to accelerate the discovery process, reduce costs, and minimize trial-and-error experimentation. nih.gov These approaches allow for the predictive design of novel halogenated indole derivatives with desired properties and the optimization of their synthetic routes.
Quantum mechanical methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. researchgate.netacs.org DFT calculations can provide detailed insights into the energetics of reaction pathways, helping chemists to understand and control the regioselectivity of indole functionalization, including halogenation. researchgate.netmdpi.com This understanding is critical for designing catalysts and reaction conditions that favor the formation of a specific desired isomer. For instance, DFT studies can explain the preference for C2 versus C3 functionalization in rhodium-catalyzed reactions of indoles. researchgate.net
Beyond reaction optimization, computational tools are pivotal in predictive drug design. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are used to design and screen virtual libraries of halogenated indoles for potential biological activity against specific targets like enzymes or receptors. researchgate.netnih.gov These methods can predict how the position and type of halogen substituent on the indole ring will affect binding affinity and pharmacological activity. researchgate.netnih.gov This in silico screening process allows researchers to prioritize the synthesis of the most promising candidates, streamlining the development of new therapeutics based on the halogenated indole scaffold. nih.gov
Chemoenzymatic Synthesis for Enhanced Regio- and Stereoselectivity in Indole Functionalization
The precise installation of halogen atoms onto a complex molecular scaffold is a significant synthetic challenge. Chemoenzymatic synthesis, which combines the versatility of chemical synthesis with the unparalleled selectivity of biocatalysis, is emerging as a powerful solution. Enzymes, particularly halogenases, offer a green and highly selective alternative to traditional chemical halogenation methods. nih.govchemicalbook.com
Flavin-dependent halogenases (FDHs) are a well-studied class of enzymes that catalyze the regioselective halogenation of electron-rich aromatic compounds, including tryptophan and indole derivatives. researchgate.netchemicalbook.com These enzymes operate under mild, aqueous conditions and use benign halide salts as the halogen source, making them an attractive option for sustainable synthesis. nih.gov FDHs exhibit remarkable control over the position of halogenation on the indole ring, a feat that is often difficult to achieve with conventional chemical reagents. researchgate.netresearchgate.net For example, different tryptophan halogenases can selectively install a chlorine atom at the C5, C6, or C7 position of the indole ring. researchgate.net
The practical application of halogenases can be hindered by the need for a separate flavin reductase (Fre) enzyme to regenerate the FAD cofactor. nih.gov Recent research has addressed this by developing systems where the reductase is co-expressed and purified with the halogenase, simplifying the process. nih.govnih.gov Engineered halogenase variants with improved stability and substrate scope are also being developed. nih.gov The chemoenzymatic approach, which could involve the enzymatic halogenation of a chemically synthesized indole precursor, holds immense potential for the efficient and selective synthesis of complex halogenated natural products and pharmaceuticals. acs.org
Table 2: Examples of Flavin-Dependent Halogenases (FDHs) for Indole Halogenation
| Enzyme | Natural Substrate | Halogenation Position | Source Organism | Reference |
| RebH | L-Tryptophan | C7 | Lechevalieria aerocolonigenes | researchgate.net |
| PyrH | L-Tryptophan | C5 | Streptomyces rugosporus | researchgate.netresearchgate.net |
| SttH | L-Tryptophan | C6 | Streptomyces toxytricini | researchgate.net |
| PrnA | L-Tryptophan | C7 | Pseudomonas fluorescens | researchgate.net |
| BrvH | Indole | C3 | Brevundimonas sp. | nih.gov |
Exploration of Undiscovered Research Applications for Halogenated Indole Scaffolds
While compounds like this compound are known as valuable synthetic intermediates, the broader halogenated indole scaffold is a "privileged structure" in medicinal chemistry, with a vast and still largely unexplored potential for diverse applications. mdpi.com The presence of a halogen atom can significantly enhance biological activity, improve metabolic stability, and increase lipophilicity, making these compounds highly attractive for drug discovery. nih.gov
Halogenated indoles isolated from marine organisms, for example, exhibit a wide spectrum of potent biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antiviral properties. researchgate.netnih.gov Bromoindoles are particularly common in marine invertebrates and have shown significant potential as lead compounds. nih.gov Recent studies have demonstrated that simple chloroindoles, such as 4-chloroindole (B13527) and 5-chloroindole (B142107), can act as potent antimicrobial and antibiofilm agents against pathogenic bacteria like uropathogenic Escherichia coli (UPEC). frontiersin.orgnih.gov Furthermore, newly designed 5-chloro-indole derivatives have shown promise as potent inhibitors of EGFR/BRAF pathways, which are crucial targets in cancer therapy. mdpi.com
The applications of halogenated indoles are not limited to medicine. In materials science, the introduction of halogens can modulate the electronic properties of indole-based organic molecules. researchgate.net This band-gap engineering is being explored for the development of novel organic semiconductors for applications in electronics, such as field-effect transistors. researchgate.net In agrochemistry, chloroindoles have been investigated as environmentally friendly antifouling agents to prevent the growth of bacteria and algae on submerged surfaces. guidechem.com The continued exploration of these diverse scaffolds will undoubtedly uncover new and valuable applications in a multitude of scientific fields.
Table 3: Selected Biological Activities of Halogenated Indole Derivatives
| Compound Class / Example | Biological Activity | Potential Application | Reference |
| Marine Bromoindoles (e.g., Meridianins) | Anticancer, Anti-inflammatory, Antifungal, Antibacterial | Drug Discovery | researchgate.net |
| 4-chloroindole, 5-chloroindole | Antimicrobial, Antibiofilm, Antivirulence | Treatment of Bacterial Infections (e.g., UTIs) | frontiersin.orgasm.org |
| 5-chloro-indole-2-carboxylates | Anticancer (EGFR/BRAF inhibition) | Oncology | mdpi.com |
| 6-chloroindole | Antifouling, Antibacterial | Marine coatings, Polymer film sensors | guidechem.com |
| Halogenated Indole Alkaloids | Nematicidal, Insecticidal | Agrochemicals | asm.org |
Q & A
Q. Q1. What are the established synthetic routes for 5-chloro-3-(4-chlorobutyl)-1H-indole, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
- Key Steps :
- Alkylation : Introduce the 4-chlorobutyl group to the indole scaffold via alkylation using reagents like 4-chlorobutyl bromide under basic conditions (e.g., NaH in DMF) .
- Chlorination : Position-selective chlorination at the 5th position can be achieved using POCl₃ or N-chlorosuccinimide (NCS) in polar aprotic solvents .
- Optimization :
Advanced Analytical Characterization
Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Analysis :
- Mass Spectrometry : Use HRMS (e.g., FAB-HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₂Cl₂N) .
- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to ensure >95% purity .
Biological Activity Profiling
Q. Q3. What methodologies are recommended for evaluating the bioactivity of this compound in antimicrobial assays?
Methodological Answer:
- Antibacterial Testing :
- Mechanistic Studies : Perform SAR (Structure-Activity Relationship) analysis by modifying substituents (e.g., fluoro/chloro groups) to identify critical pharmacophores .
Stability and Storage Protocols
Q. Q4. What are the best practices for storing this compound to ensure long-term stability?
Methodological Answer:
- Storage Conditions :
- Stability Monitoring : Conduct periodic HPLC analysis to detect degradation products (e.g., dechlorinated derivatives) .
Addressing Data Contradictions
Q. Q5. How should researchers resolve discrepancies in reported bioactivity data for halogenated indole derivatives?
Methodological Answer:
- Reproducibility Checks :
- Meta-Analysis : Compare data across multiple studies (e.g., indole derivatives with similar substituents) to identify trends or outliers .
Purification Challenges
Q. Q6. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate 70:30 → 50:50) to separate chlorinated byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals .
- HPLC Prep-Scale : Employ C18 columns for final polishing if impurities persist .
Computational Modeling
Q. Q7. How can molecular docking studies predict the interaction of this compound with bacterial targets?
Methodological Answer:
- Target Selection : Focus on enzymes like DNA gyrase or Flt3 kinase, which are known to bind indole derivatives .
- Software Tools : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, emphasizing halogen bonding (Cl⋯O/N) .
- Validation : Compare docking scores with experimental IC₅₀ values to refine computational models .
Substituent Effects
Q. Q8. How does the 4-chlorobutyl chain influence the physicochemical properties of this compound?
Methodological Answer:
- Lipophilicity : Calculate logP values (e.g., using ChemDraw) to assess increased hydrophobicity from the chlorobutyl group, which enhances membrane permeability .
- Steric Effects : Perform conformational analysis (e.g., DFT calculations) to evaluate steric hindrance at the binding site .
Cross-Disciplinary Applications
Q. Q9. What non-biological applications (e.g., materials science) could exploit the electronic properties of this compound?
Methodological Answer:
- Organic Electronics : Characterize HOMO/LUMO levels via cyclic voltammetry for potential use in OLEDs or semiconductors .
- Photostability Testing : Expose the compound to UV-Vis light and monitor absorbance changes to assess suitability for optoelectronic devices .
Safety and Environmental Impact
Q. Q10. What protocols ensure safe handling and environmentally responsible disposal of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
